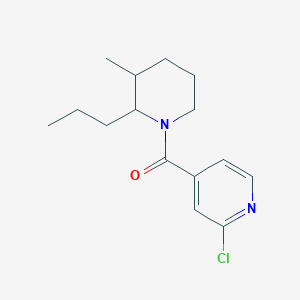
2-Chloro-4-(3-methyl-2-propylpiperidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-methyl-2-propylpiperidine-1-carbonyl)pyridine, also known as JNJ-31020028, is a novel small molecule inhibitor that targets the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. JNJ-31020028 has been shown to be effective in blocking TRPV1-mediated responses in vitro and in vivo.
Mecanismo De Acción
2-Chloro-4-(3-methyl-2-propylpiperidine-1-carbonyl)pyridine is a selective TRPV1 antagonist, meaning that it blocks the activity of TRPV1 without affecting other ion channels or receptors. TRPV1 is expressed in various tissues, including sensory neurons, immune cells, and epithelial cells. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger various cellular responses, including pain and inflammation. This compound blocks TRPV1 by binding to a specific site on the channel, preventing its activation by stimuli.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation by blocking TRPV1-mediated responses. This compound has also been shown to inhibit cancer cell growth and induce apoptosis by activating the p53 pathway. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(3-methyl-2-propylpiperidine-1-carbonyl)pyridine has several advantages for use in lab experiments. It is a highly selective TRPV1 antagonist, meaning that it can be used to specifically block TRPV1-mediated responses without affecting other ion channels or receptors. This compound is also a small molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. However, one limitation of this compound is that it has low solubility in water, which may limit its use in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-4-(3-methyl-2-propylpiperidine-1-carbonyl)pyridine. One area of interest is in the development of this compound as a therapeutic agent for pain and inflammation. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is in the development of this compound as a potential anti-cancer agent. Further studies are needed to determine the mechanism of action of this compound in cancer cells and to optimize its anti-cancer properties. Additionally, this compound may have potential as a treatment for drug addiction, and further studies are needed to explore this possibility.
Métodos De Síntesis
The synthesis of 2-Chloro-4-(3-methyl-2-propylpiperidine-1-carbonyl)pyridine has been described in detail in a patent application (US20130131151A1). The synthesis involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 3-methyl-2-propylpiperidine-1-carbonyl chloride in the presence of a base and a coupling reagent. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3-methyl-2-propylpiperidine-1-carbonyl)pyridine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in preclinical models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been investigated for its potential use in treating drug addiction, as TRPV1 has been implicated in drug reward and relapse.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(3-methyl-2-propylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-3-5-13-11(2)6-4-9-18(13)15(19)12-7-8-17-14(16)10-12/h7-8,10-11,13H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQWCOKZQARMKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(CCCN1C(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)
![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)
![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)
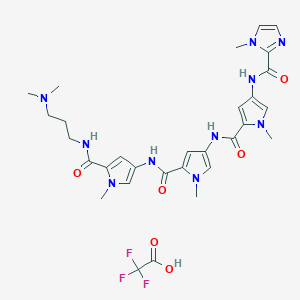
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)
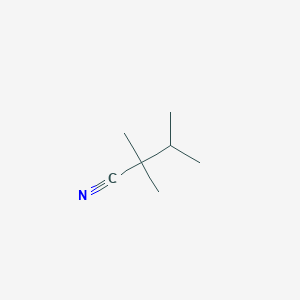
![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)
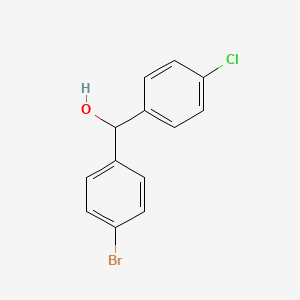
![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)
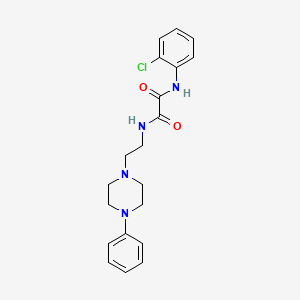

![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)
